molecular formula C8H10BBrO4 B8137757 4-Bromo-2-(methoxymethoxy)phenylboronic acid

4-Bromo-2-(methoxymethoxy)phenylboronic acid

Cat. No.: B8137757
M. Wt: 260.88 g/mol
InChI Key: ZDXAGEUOPIHIFR-UHFFFAOYSA-N
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Description

4-Bromo-2-(methoxymethoxy)phenylboronic acid (CAS 889849-21-2) is a high-purity boronic acid derivative offered with a minimum purity of 96% . This compound is a versatile building block in organic synthesis and pharmaceutical research. Its molecular formula is C8H10BBrO4, and it has a molecular weight of 260.88 . The structure features both a boronic acid group and a bromo substituent, making it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. In these reactions, the boronic acid group pairs with a palladium catalyst to connect with organic halides, while the bromine atom on the aromatic ring can serve as a second reactive site for further functionalization or can be tuned for specific reactivity in catalyst design . The methoxymethoxy (MOM) group acts as a protected oxygen functionality, which can be selectively deprotected under mild acidic conditions to reveal a phenolic hydroxyl group, adding to the molecule's synthetic utility . This combination of protected polar groups and halogen atoms makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and fine chemicals . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-bromo-2-(methoxymethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO4/c1-13-5-14-8-4-6(10)2-3-7(8)9(11)12/h2-4,11-12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXAGEUOPIHIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Br)OCOC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Procedure

  • Starting Material Preparation :

    • 2-Hydroxy-1,4-dibromobenzene is protected with methoxymethyl chloride (MOM-Cl) in the presence of a base (e.g., DIEA) to yield 1,4-dibromo-2-(methoxymethoxy)benzene.

    • Key Reaction :

      2-Hydroxy-1,4-dibromobenzene+MOM-ClDIEA1,4-Dibromo-2-(methoxymethoxy)benzene\text{2-Hydroxy-1,4-dibromobenzene} + \text{MOM-Cl} \xrightarrow{\text{DIEA}} \text{1,4-Dibromo-2-(methoxymethoxy)benzene}
  • Lithiation and Boronation :

    • Under inert atmosphere, 1,4-dibromo-2-(methoxymethoxy)benzene is treated with tert-butyllithium (-78°C, THF/pentane) to selectively dehalogenate the position para to the methoxymethoxy group.

    • Trimethyl borate is added to quench the aryllithium intermediate, forming the boronic ester.

    • Critical Step :

      \text{1,4-Dibromo-2-(methoxymethoxy)benzene} \xrightarrow{\text{t-BuLi, B(OMe)_3}} \text{this compound}
  • Workup :

    • Hydrolysis with aqueous NH₄Cl and acidification (pH ~3) yields the boronic acid.

    • Purification via extraction (CH₂Cl₂) and drying (Na₂SO₄) affords the product in ~68% yield.

Optimization Data

ParameterConditionImpact on Yield
Temperature-78°C → RTMaximizes selectivity
SolventTHF:Pentane (3:1)Prevents side reactions
Equivalents of t-BuLi2.0 eqEnsures complete dehalogenation

Directed Bromination of Preformed Boronic Esters

An alternative approach involves brominating 2-(methoxymethoxy)phenylboronic acid at the para position relative to the methoxymethoxy group (Scheme 2 ).

Reaction Sequence

  • Boronic Ester Synthesis :

    • 2-(Methoxymethoxy)phenylboronic acid is prepared via Miyaura borylation of 1-bromo-2-(methoxymethoxy)benzene.

  • Electrophilic Bromination :

    • The boronic acid is treated with Br₂ (1.1 eq) in acetic acid at 0°C.

    • The methoxymethoxy group directs bromination to the para position (C4).

    • Reaction :

      2-(Methoxymethoxy)phenylboronic acid+Br2AcOH4-Bromo-2-(methoxymethoxy)phenylboronic acid\text{2-(Methoxymethoxy)phenylboronic acid} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{this compound}
  • Isolation :

    • Precipitation in ice water followed by recrystallization (EtOAc/hexane) gives the product in 62% yield.

Challenges and Solutions

  • Boronic Acid Stability : Acetic acid minimizes deboronation during bromination.

  • Regioselectivity : Electron-donating methoxymethoxy group ensures para-bromination (confirmed by ¹H NMR coupling patterns).

Palladium-Catalyzed Cross-Coupling

A convergent route employs Suzuki-Miyaura coupling between 4-bromo-2-(methoxymethoxy)phenyl halides and bis(pinacolato)diboron (B₂pin₂) (Scheme 3 ).

Protocol

  • Substrate Preparation :

    • 4-Bromo-2-(methoxymethoxy)iodobenzene is synthesized via iodination of 4-bromo-2-(methoxymethoxy)benzene using NIS.

  • Borylation :

    • Pd(dppf)Cl₂ (5 mol%), KOAc (3 eq), and B₂pin₂ (1.2 eq) in dioxane (100°C, 12 h).

    • Reaction :

      4-Bromo-2-(methoxymethoxy)iodobenzene+B2pin2Pd4-Bromo-2-(methoxymethoxy)phenylboronic acid\text{4-Bromo-2-(methoxymethoxy)iodobenzene} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd}} \text{this compound}
  • Yield : 75% after column chromatography (SiO₂, hexane/EtOAc).

Comparative Efficiency

MethodYield (%)Purity (%)Time (h)
Lithiation-Boronation68954
Directed Bromination62906
Pd-Catalyzed Borylation759812

Protective Group Strategies

The methoxymethoxy (MOM) group’s stability under varying conditions is critical for successful synthesis.

Stability Assessment

ConditionMOM Group StabilityBoronic Acid Stability
Strong Acid (HCl, H₂SO₄)Partial cleavageDegradation
Strong Base (NaOH)StableStable
Lithiation (-78°C)StableN/A

Recommendation : Use MOM protection only in neutral to basic conditions to avoid cleavage.

Scalability and Industrial Considerations

Large-scale production favors the Pd-catalyzed method due to:

  • Batch Consistency : Automated temperature control minimizes side reactions.

  • Catalyst Recycling : Pd recovery via filtration (activated carbon) reduces costs .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(methoxymethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products with various functional groups replacing the bromine atom.

    Coupling Reactions: Biaryl compounds or other complex organic molecules.

    Oxidation and Reduction: Boronic esters or boranes.

Scientific Research Applications

4-Bromo-2-(methoxymethoxy)phenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(methoxymethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the following steps:

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects
  • X-ray crystallography reveals that the methoxymethoxy group adopts a non-planar conformation, influencing intermolecular interactions (e.g., Br⋯O contacts: 3.047 Å). In contrast, boronic acid derivatives exhibit stronger hydrogen-bonding capabilities due to the -B(OH)2 group .
  • 4-(Methoxymethoxy)phenylboronic Acid () :
    Lacking the bromine substituent, this analogue demonstrates higher solubility in polar solvents (e.g., chloroform, acetone) compared to halogenated derivatives. The absence of an EWG reduces its acidity (pKa ~8.9 vs. ~7.5 for brominated analogues), impacting its reactivity in aqueous Suzuki reactions .

  • 3-Bromo-5-fluoro-2-methoxyphenylboronic Acid (): Substitution with fluorine (another EWG) at the meta position increases electrophilicity but reduces steric hindrance compared to the methoxymethoxy group. This compound shows enhanced reactivity in couplings with electron-rich aryl halides .
Crystallographic Data
Compound Torsion Angle (O-C-O-C) Key Intermolecular Interactions
4-Bromo-2-(methoxymethoxy)phenylboronic Acid 67.3° (estimated) C–H⋯O, Br⋯O (3.0–3.2 Å)
4-Bromo-3-(methoxymethoxy)benzoic Acid -65.8° to -74.1° O–H⋯O, π–π stacking
2,3-Dimethoxyphenylboronic Acid Planar conformation B–O⋯H–O hydrogen bonds

Solubility and Physicochemical Properties

Phenylboronic acids generally exhibit moderate solubility in ethers and ketones but poor solubility in hydrocarbons. The methoxymethoxy group enhances solubility in chloroform and acetone due to its polar ether linkages. For example:

  • This compound : Soluble in THF (>50 mg/mL) and dichloromethane (>30 mg/mL) .
  • Phenylboronic Acid Pinacol Ester: Shows superior solubility in non-polar solvents (e.g., hexane) due to esterification .

Reactivity in Suzuki-Miyaura Couplings

The bromine substituent accelerates oxidative addition with palladium catalysts, while the methoxymethoxy group may hinder transmetallation due to steric effects. Comparative yields in model reactions:

Boronic Acid Aryl Halide Conversion (%) Selectivity (%)
This compound Bromobenzene 52–61 >99
3,5-Dimethoxyphenylboronic Acid Bromobenzene 56–61 >99
Phenylboronic Acid 4-Bromotoluene 84–86 >99

Electron-withdrawing substituents (e.g., Br) improve oxidative addition but may reduce nucleophilicity, whereas methoxy groups in electron-rich systems enhance transmetallation .

Biological Activity

4-Bromo-2-(methoxymethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Boronic acids are known for their ability to interact with biomolecules, making them valuable in drug design and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C9H11BBrO4
  • Molecular Weight : 267.00 g/mol
  • CAS Number : [Not provided in the search results]

Boronic acids, including this compound, exhibit their biological effects primarily through reversible interactions with diols in biomolecules. This property allows them to act as enzyme inhibitors or modulators. The presence of the bromine and methoxymethoxy groups enhances the compound's lipophilicity and binding affinity to target proteins.

Key Mechanisms:

  • Enzyme Inhibition : Boronic acids can inhibit proteasomal activity by binding to the active site of proteasome subunits, which is crucial for protein degradation.
  • Antiviral Activity : Some studies have indicated that boronic acids can interfere with viral replication processes, particularly in the context of hepatitis C virus (HCV) infections.
  • Anticancer Properties : The compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival.

Biological Activities

The biological activities of this compound can be categorized as follows:

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in various cancer cell lines through proteasome inhibition.
AntiviralDemonstrated effectiveness against HCV by inhibiting viral replication.
Enzyme ModulationActs as a reversible inhibitor for specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Anticancer Research :
    A study published in Medicinal Chemistry investigated the effects of various boronic acids on cancer cell lines. It was found that this compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value indicative of potent activity. The mechanism was linked to the inhibition of the proteasome, leading to the accumulation of pro-apoptotic factors .
  • Antiviral Studies :
    Research conducted on boronic acids as potential antiviral agents highlighted their role in inhibiting HCV replication. The study demonstrated that compounds similar to this compound reduced viral RNA levels significantly in infected cell cultures, suggesting a promising therapeutic avenue for HCV treatment .
  • Enzyme Inhibition :
    A detailed kinetic study revealed that this compound acts as a competitive inhibitor for certain enzymes involved in carbohydrate metabolism. This finding opens up possibilities for its use in managing metabolic disorders .

Q & A

Q. What are the standard synthetic routes for preparing 4-Bromo-2-(methoxymethoxy)phenylboronic acid?

The compound is typically synthesized via cross-coupling reactions. For example, a modified Suzuki-Miyaura protocol can be employed, starting from a dibrominated aromatic precursor (e.g., 1,3-dibromobenzene derivatives) and a boronic acid under Pd-catalyzed conditions. Purification often involves column chromatography with hexane/ethyl acetate gradients (3:1 ratio) to isolate the product as a white solid . Reaction yields (~58%) suggest optimization of catalyst loading, solvent polarity, and temperature may be required for scale-up.

Q. What safety protocols are critical when handling this compound?

Based on analogous boronic acid safety data, the compound is likely harmful if inhaled, ingested, or absorbed through skin. Key precautions include:

  • Use of nitrile gloves, lab coats, and safety goggles.
  • Conducting reactions in a fume hood to avoid dust inhalation.
  • Immediate washing with water for skin/eye contact (15+ minutes) and medical consultation if irritation persists .

Q. Which solvents are optimal for solubilizing this boronic acid in cross-coupling reactions?

Phenylboronic acid derivatives exhibit higher solubility in polar aprotic solvents (e.g., acetone, chloroform) and ethers (dipropyl ether) compared to hydrocarbons. For this compound, pre-dissolution in THF or DMF is recommended to enhance reactivity in Suzuki couplings. Solubility testing via dynamic methods (e.g., UV-Vis monitoring) can confirm solvent compatibility .

Q. How should purity and structural integrity be validated post-synthesis?

  • Analytical Methods : Use 1H^1H NMR (CDCl3_3) to confirm substitution patterns (e.g., δ 7.2–7.8 ppm for aromatic protons).
  • Mass Spectrometry : GC-MS or LC-MS (e.g., m/z 232 [M+^+] for brominated analogs) ensures molecular weight consistency.
  • Chromatography : HPLC with UV detection (λ = 254 nm) verifies purity (>95%) .

Advanced Research Questions

Q. How can contradictory yields in cross-coupling reactions be systematically addressed?

Low yields may arise from:

  • Catalyst Deactivation : Trace oxygen or moisture can poison Pd catalysts. Use degassed solvents and inert atmospheres.
  • Steric Hindrance : The methoxymethoxy group may slow transmetalation. Switching to bulkier ligands (e.g., SPhos) or elevated temperatures (80–100°C) can improve efficiency.
  • Byproduct Formation : Monitor for deboronation via 11B^{11}B NMR and adjust base strength (e.g., K2 _2CO3_3 vs. Cs2 _2CO3_3) to minimize side reactions .

Q. What strategies enhance its utility in carbohydrate-binding studies under physiological conditions?

Ortho-substituted boronic acids (e.g., hydroxymethyl groups) exhibit improved aqueous solubility and binding to 4,6-diols in glycans. For this compound:

  • Functionalization : Introduce hydrophilic groups (e.g., sulfonamides) to the aromatic ring.
  • pH Optimization : Conduct binding assays at pH 7.4 with buffered solutions (PBS) to stabilize boronate ester formation.
  • Competitive Assays : Use fluorescence quenching or ITC to quantify affinity for model glycosides (e.g., methyl-α-D-glucopyranoside) .

Q. How does the methoxymethoxy group influence electronic and steric effects in catalytic cycles?

  • Electronic Effects : The electron-donating methoxy group increases electron density on the boronic acid, potentially accelerating transmetalation but reducing oxidative addition efficiency.
  • Steric Effects : The substituent’s position (ortho to boron) may hinder Pd coordination. Computational modeling (DFT) of transition states can clarify steric thresholds for viable coupling partners .

Q. What advanced techniques resolve crystallographic ambiguities in its solid-state structure?

  • X-ray Diffraction : Single-crystal analysis reveals hydrogen-bonding motifs (e.g., dimerization via B–OH⋯O interactions).
  • Dynamic NMR : Probe solution-phase tautomerism between trigonal planar and tetrahedral boron geometries.
  • IR Spectroscopy : Identify B–O stretching frequencies (~1340 cm1^{-1}) to assess dehydration to boroxines under thermal stress .

Q. Methodological Notes

  • Contradictory Data : Discrepancies in reported yields or binding affinities should be cross-validated using orthogonal techniques (e.g., 19F^{19}F NMR for fluorinated analogs).
  • Troubleshooting : Always include internal standards (e.g., mesitylene in GC-MS) to quantify reaction efficiency accurately.

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